Z-亮-酪-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

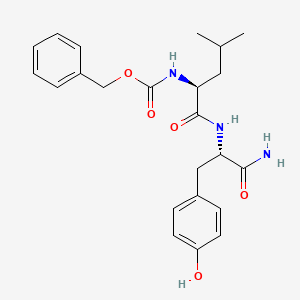

“Z-Leu-Tyr-NH2” is a dipeptide with the CAS number 17263-42-2 . It is a product offered by several chemical suppliers for research and development purposes . One dipeptide, Z-Ser-Leu-NH2, has been found to reduce the cytopathic effect (CPE) of the measles virus in Vero cells .

Synthesis Analysis

The synthesis of peptides like “Z-Leu-Tyr-NH2” often involves the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . A model dipeptide Boc-NH-(OPyr)Tyr-Leu-CO2Me was shown to produce ortho-, mono-acetylated Tyr product using Pd(OAc)2 as the catalyst . Another method involves the Miyaura borylation and Suzuki coupling methodology .

Molecular Structure Analysis

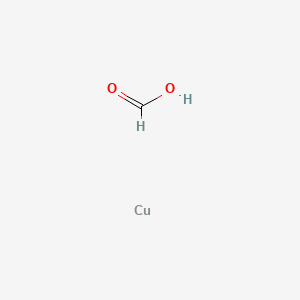

The molecular formula of “Z-Leu-Tyr-NH2” is C23H29N3O5 . Its average mass is 427.49300 . More detailed structural information can be obtained from resources like ChemSpider .

Chemical Reactions Analysis

Tyrosine residues in peptides like “Z-Leu-Tyr-NH2” can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . A carbamate was installed in the hydroxyl group of Tyr, which functioned as a directing group during the hydroxylation process .

科学研究应用

人血浆中的蛋白 Z:Broze 和 Miletich (1984) 的一项研究描述了从人血浆中纯化和表征蛋白 Z。蛋白 Z 具有部分匹配 Z-亮-酪-NH2 的 NH2 末端序列。这种蛋白质的生理功能仍然未知,但该研究提供了对其在血浆蛋白背景下的结构和性质的见解 (Broze & Miletich, 1984)。

半胱氨酸蛋白酶的肽基重氮甲烷抑制剂:Crawford 等人 (1988) 合成了肽基重氮甲烷作为半胱氨酸蛋白酶的失活剂。其中一种化合物 Z-亮-亮-酪-CHN2 与组织蛋白酶 L 和钙蛋白酶 II 反应迅速。这项研究突出了基于肽的抑制剂在区分各种酶中的潜在用途 (Crawford, Mason, Wikstrom, & Shaw, 1988)。

肽基氟甲基酮抑制钙蛋白酶:Angliker、Anagli 和 Shaw (1992) 描述了 Z-亮-亮-酪-CH2F 的合成及其失活鸡胗钙激活蛋白酶的能力。这项研究证明了肽衍生物在抑制特定酶中的潜在应用 (Angliker, Anagli, & Shaw, 1992)。

催产素类似物的合成:Ferger 和 Chan (1975) 使用部分相似的肽序列研究了催产素类似物的合成。这项研究提供了对肽合成方法的见解,这可能与合成 this compound 等肽有关 (Ferger & Chan, 1975)。

安全和危害

未来方向

The future directions of research on “Z-Leu-Tyr-NH2” and similar peptides could involve further investigation of their potential therapeutic applications . For example, modulation of the endogenous oxytocinergic system might represent a new potential pharmacological approach for the treatment of inflammation .

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYNHAFLVMMCRD-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)

![Aluminum, [anilinato(2-)]chloro- (8CI)](/img/no-structure.png)

![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)

![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)

![5,8-Dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B579186.png)